molecular formula C8H7Cl2NOS B053000 2-(3,5-Dichlorophenoxy)ethanethioamide CAS No. 119024-27-0

2-(3,5-Dichlorophenoxy)ethanethioamide

Cat. No.: B053000
CAS No.: 119024-27-0
M. Wt: 236.12 g/mol
InChI Key: GXSDTIDTCPOGAD-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)ethanethioamide is a chemical compound with the molecular formula C8H7Cl2NOS It is characterized by the presence of a dichlorophenoxy group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)ethanethioamide typically involves the reaction of 3,5-dichlorophenol with ethylene chlorohydrin to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then treated with thionyl chloride to produce 2-(3,5-dichlorophenoxy)ethyl chloride. Finally, the reaction of this intermediate with ammonium thiocyanate yields this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-(3,5-dichlorophenoxy)ethanol, its conversion to 2-(3,5-dichlorophenoxy)ethyl chloride, and the final reaction with ammonium thiocyanate.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)ethanethioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studies have explored its potential effects on biological systems, including its role in enzyme inhibition.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)ethanethioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenoxy)ethanethioamide
  • 2-(2,4-Dichlorophenoxy)ethanethioamide
  • 2-(3,5-Dichlorophenoxy)ethanamine

Uniqueness

2-(3,5-Dichlorophenoxy)ethanethioamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,5-dichlorophenoxy)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NOS/c9-5-1-6(10)3-7(2-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSDTIDTCPOGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372491
Record name 2-(3,5-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119024-27-0
Record name 2-(3,5-dichlorophenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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